

Commercial Sources of Fmoc-2-fluoro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-L-phenylalanine

Cat. No.: B556773

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, **Fmoc-2-fluoro-L-phenylalanine** is a critical building block. The incorporation of a fluorine atom into the phenylalanine side chain can significantly enhance the biological activity, metabolic stability, and binding affinity of peptides. [1][2] This in-depth technical guide provides a comprehensive overview of the commercial sources, quality specifications, and key experimental protocols related to the use of Fmoc-2-fluoro-L-phenylalanine.

Commercial Availability and Specifications

A number of chemical suppliers offer Fmoc-2-fluoro-L-phenylalanine for research and development purposes. The quality and purity of this reagent are paramount for successful peptide synthesis. Below is a summary of key quantitative data from various commercial sources to facilitate easy comparison.

Supplier	CAS Number	Purity	Molecular Formula	Molecular Weight	Melting Point (°C)	Optical Rotation [a]D20	Appearance	Storage
Chem-Impex	205526-26-7	≥ 99.5% (Chiral HPLC) [1]	C ₂₄ H ₂₀ FNO ₄ [1]	405.4 g/mol [1]	120 - 124[1]	-45 ± 2 ° (c=1 in DMF) [1]	White powder[1]	0-8 °C[1]
Sigma-Aldrich	205526-26-7	Not specified	C ₂₄ H ₂₀ FNO ₄ [3]	405.43 g/mol	Not specified	Not specified	Not specified	Not specified
Appetec	205526-26-7	Lot-specific	C ₂₄ H ₂₀ FNO ₄ [4]	Not specified	Not specified	Not specified	Not specified	Not specified
BOC Sciences	198545-45-9 (D-form)	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified

Note: Data for some suppliers was not readily available and may require direct inquiry. The D-enantiomer has a different CAS number.

Experimental Protocols

The primary application of **Fmoc-2-fluoro-L-phenylalanine** is in solid-phase peptide synthesis (SPPS). The following is a detailed methodology for the incorporation of this amino acid derivative into a growing peptide chain using the Fmoc/tBu orthogonal protection strategy.[5]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-2-fluoro-L-phenylalanine

1. Resin Selection and Swelling:

- Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]
- Transfer the resin to a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30-60 minutes at room temperature with gentle agitation.[7]

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.
- Add a 20% (v/v) solution of piperidine in DMF to the resin.[7][8]
- Allow the reaction to proceed for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[9]
- Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7][10]

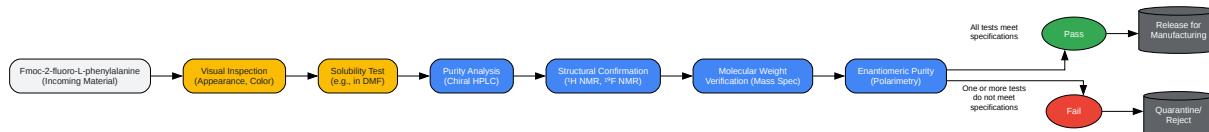
3. Amino Acid Coupling:

- Activation: In a separate vial, dissolve Fmoc-**2-fluoro-L-phenylalanine** (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.[7] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.[7] Allow the activation to proceed for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[6]
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[7]

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride and a base in DMF.

5. Chain Elongation:

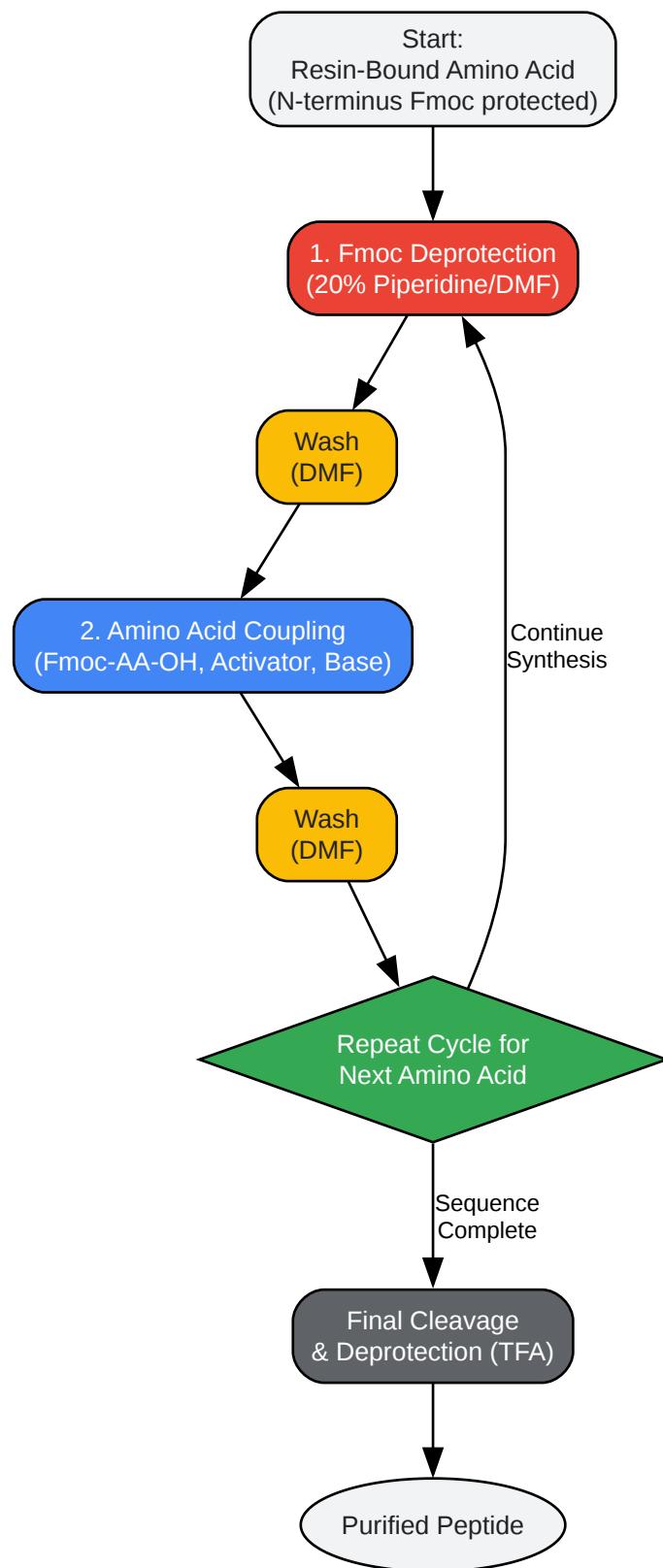

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[6]
- The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[6]
- The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Quality Control

Ensuring the purity and identity of **Fmoc-2-fluoro-L-phenylalanine** is crucial for the synthesis of high-quality peptides. The following diagram illustrates a typical quality control workflow.



[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for Fmoc-**2-fluoro-L-phenylalanine**.

Signaling Pathways and Logical Relationships

The core of Fmoc-based solid-phase peptide synthesis is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain. The logical relationship between the key steps is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: The Cyclical Process of Fmoc Solid-Phase Peptide Synthesis.

By understanding the commercial landscape, adhering to rigorous experimental protocols, and implementing thorough quality control measures, researchers can effectively utilize **Fmoc-2-fluoro-L-phenylalanine** to advance their peptide-based research and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-fluoro-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Sources of Fmoc-2-fluoro-L-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556773#commercial-sources-of-fmoc-2-fluoro-l-phenylalanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com